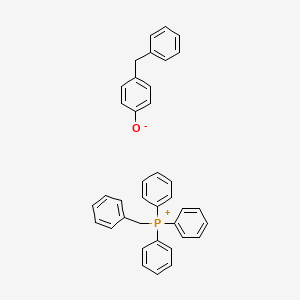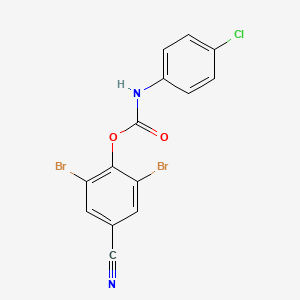
2,6-Dibromo-4-cyanophenyl 4-chlorophenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-4-cyanophenyl 4-chlorophenylcarbamate is a chemical compound with the molecular formula C14H7Br2ClN2O2 and a molecular weight of 430.48 g/mol . This compound is known for its unique structure, which includes bromine, chlorine, and cyanide functional groups attached to a phenylcarbamate backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-cyanophenyl 4-chlorophenylcarbamate typically involves the reaction of 2,6-dibromo-4-cyanophenol with 4-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibromo-4-cyanophenyl 4-chlorophenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl rings can undergo oxidation to form quinones under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of substituted carbamates.
Reduction: Formation of amines.
Oxidation: Formation of quinones.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-4-cyanophenyl 4-chlorophenylcarbamate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-4-cyanophenyl 4-chlorophenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards certain biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone: Similar in structure but with a different functional group arrangement.
2,6-Dibromoquinone-4-chloroimide: Another compound with bromine and chlorine atoms but different reactivity and applications.
Eigenschaften
CAS-Nummer |
94201-95-3 |
|---|---|
Molekularformel |
C14H7Br2ClN2O2 |
Molekulargewicht |
430.48 g/mol |
IUPAC-Name |
(2,6-dibromo-4-cyanophenyl) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C14H7Br2ClN2O2/c15-11-5-8(7-18)6-12(16)13(11)21-14(20)19-10-3-1-9(17)2-4-10/h1-6H,(H,19,20) |
InChI-Schlüssel |
MWGZEZROFNLUBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)OC2=C(C=C(C=C2Br)C#N)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


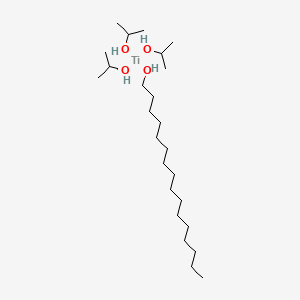
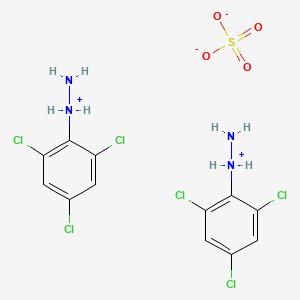
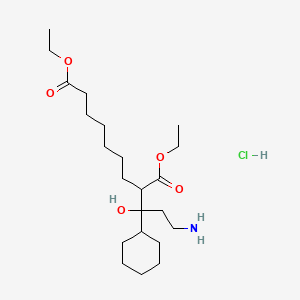
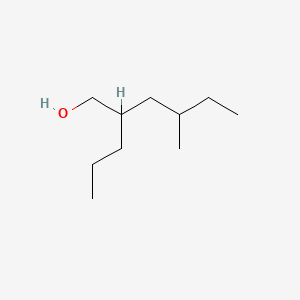
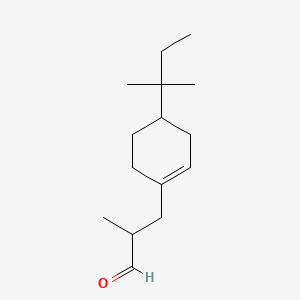
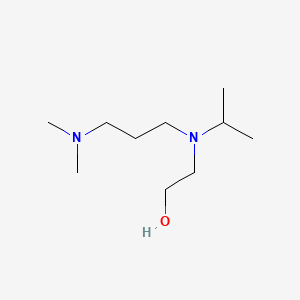
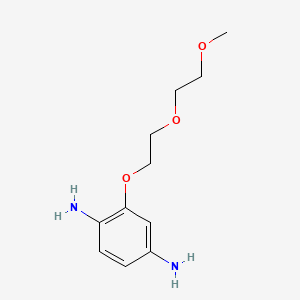
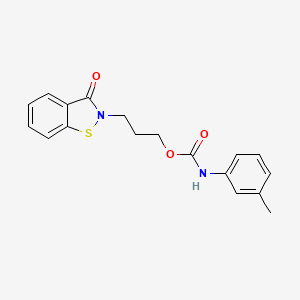
![(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate](/img/structure/B12684540.png)
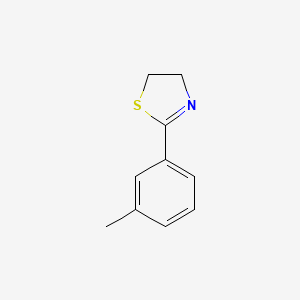
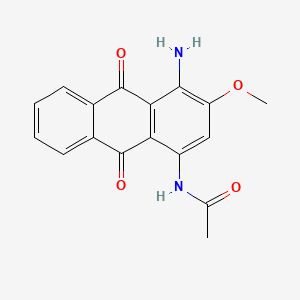
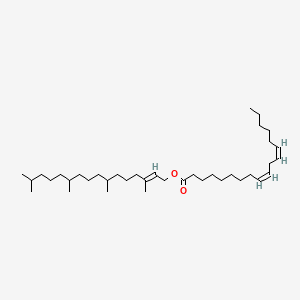
![9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12684563.png)
